molecular formula C17H15N5O3 B2719722 N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448122-11-9

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2719722
CAS No.: 1448122-11-9
M. Wt: 337.339
InChI Key: AREQISRKUNQGBU-UHFFFAOYSA-N
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Description

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked via a carboxamide group to an ethyl spacer substituted with a pyrimidin-2-yl-imidazole moiety. While direct synthetic or biological data for this compound are absent in the provided evidence, structural analogs and related derivatives offer insights into its properties .

Properties

IUPAC Name

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-17(12-2-3-13-14(10-12)25-11-24-13)21-7-9-22-8-6-20-16(22)15-18-4-1-5-19-15/h1-6,8,10H,7,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREQISRKUNQGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CN=C3C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O4C_{16}H_{16}N_{4}O_{4}. The structural components include:

  • Pyrimidine and Imidazole Rings : These heterocycles are known for their diverse biological activities.
  • Benzo[d][1,3]dioxole : This moiety is often associated with various pharmacological effects.

The compound's structure can be visualized as follows:

N 2 2 pyrimidin 2 yl 1H imidazol 1 yl ethyl benzo d 1 3 dioxole 5 carboxamide\text{N 2 2 pyrimidin 2 yl 1H imidazol 1 yl ethyl benzo d 1 3 dioxole 5 carboxamide}

Research indicates that compounds with similar scaffolds exhibit a range of biological activities:

  • Anticancer Activity : Compounds containing imidazole and pyrimidine rings have been shown to inhibit cancer cell proliferation by interfering with tubulin polymerization and inducing apoptosis. For instance, related compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, including HCT-15 and HeLa cells .
  • Apoptosis Induction : In studies involving HepG2 cancer cells, compounds similar to this compound exhibited significant pro-apoptotic effects. Flow cytometry analysis revealed increased populations of both early and late apoptotic cells upon treatment .

3. Structure-Activity Relationships (SAR)

The SAR studies have highlighted the importance of specific functional groups in enhancing the biological activity of imidazole-based compounds:

Functional Group Effect on Activity
Amide GroupEnhances binding affinity to target proteins
Substituted Phenyl RingIncreases potency against cancer cell lines
Electron Donating GroupsGenerally improve activity compared to electron-withdrawing groups

For example, modifications at the 4-position of the pyridine ring have been shown to significantly improve enzyme potency in related compounds .

4.1 Anticancer Efficacy

In a study assessing the anticancer properties of related compounds, it was found that certain derivatives exhibited IC50 values below 5 µM against a wide array of cancer cell lines. Notably, one compound demonstrated a remarkable IC50 value of 51.4 nM against VEGFR-2, indicating potent antiangiogenic properties .

4.2 Apoptosis Mechanism

A detailed investigation into the apoptotic pathways activated by similar compounds revealed that treatment led to the activation of caspases and subsequent cell death signaling cascades. The increase in necrotic cells was also observed but was less pronounced compared to apoptotic cells .

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in cancer therapy. The understanding of its mechanism of action and SAR will be crucial for developing more potent derivatives.

Future research should focus on in vivo studies to validate these findings and explore potential clinical applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds containing imidazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans through disc diffusion methods . The mechanism of action often involves interference with microbial cell wall synthesis or metabolic pathways.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Its structural components allow it to interact with various molecular targets involved in cancer progression, such as carbonic anhydrase and histone deacetylase. In vitro studies have shown promising results in inhibiting the growth of different cancer cell lines, suggesting its potential as a lead compound for drug development.

Molecular Docking Studies

Computational studies using molecular docking techniques have been employed to predict the binding affinity of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide with various biological targets. These studies help elucidate the compound's mechanism of action and optimize its structure for enhanced biological activity .

Case Study 1: Antimicrobial Efficacy

A study published in the Oriental Journal of Chemistry evaluated a series of imidazole-based compounds for their antimicrobial activity. The results indicated that certain derivatives exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration values comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In an investigation focused on novel anticancer agents, researchers synthesized various derivatives based on the imidazole-pyrimidine scaffold. The compounds were screened against multiple cancer cell lines, revealing that some exhibited potent cytotoxic effects, thus highlighting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Functional Groups

The target compound’s key structural elements are compared to analogs below:

Compound Name Core Structure Substituents/Linkers Key Functional Groups
Target Compound Benzo[d][1,3]dioxole-5-carboxamide Ethyl-(imidazol-1-yl-pyrimidin-2-yl) Carboxamide, imidazole, pyrimidine
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Benzo[d][1,3]dioxole Chlorophenyl hydrazinecarboxamide, propylidene-imidazole Hydrazinecarboxamide, imidazole
4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide Benzene sulfonamide Imidazole-diazenyl-pyrimidine Sulfonamide, diazenyl, pyrimidine
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232) Benzo[d][1,3]dioxole-5-carboxamide Heptan-4-yl Carboxamide
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-19) Benzo[d][1,3]dioxole-5-carboxamide Pyrrole, pyridin-3-yl Carboxamide, pyrrole, pyridine

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